Ethyl 5-(4-hydroxyphenoxy)pentanoate

Description

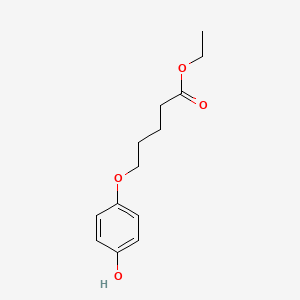

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-hydroxyphenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9,14H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJLVEJEQCXLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 5 4 Hydroxyphenoxy Pentanoate

Retrosynthetic Strategies for the Chemical Compound's Core Structure

Retrosynthetic analysis of Ethyl 5-(4-hydroxyphenoxy)pentanoate identifies the aryloxy ether C-O bond as the most logical disconnection. This approach simplifies the target molecule into two key synthons: a nucleophilic phenoxide derived from 4-hydroxyphenol (hydroquinone) and an electrophilic 5-carbon chain containing the ethyl ester, such as an ethyl 5-halopentanoate.

This primary disconnection strategy points toward two major synthetic methodologies:

Nucleophilic Substitution: The most direct route involves an SN2 reaction where the phenoxide attacks the alkyl halide, a classic transformation known as the Williamson ether synthesis. wikipedia.orglumenlearning.com

Transition Metal-Catalyzed Cross-Coupling: Modern methods such as the Ullmann or Buchwald-Hartwig type couplings offer alternative pathways to form the same C-O bond, often under different reaction conditions. wikipedia.orgorganic-chemistry.org

A secondary disconnection at the ester linkage is also feasible but is generally less efficient. This would involve the esterification of 5-(4-hydroxyphenoxy)pentanoic acid with ethanol (B145695). However, the synthesis of the acid precursor itself would still necessitate the prior formation of the crucial phenoxy ether bond, making the ether disconnection the more fundamental and direct retrosynthetic pathway.

Synthesis of Key Precursors and Building Blocks

The success of the synthesis hinges on the effective preparation of the two primary building blocks identified in the retrosynthetic analysis.

The phenolic starting material is 4-hydroxyphenol, also known as hydroquinone (B1673460). For its use in a Williamson ether synthesis, the phenolic hydroxyl group must be converted into a more potent nucleophile. This is achieved through deprotonation with a suitable base to form the corresponding phenoxide salt. google.com

The choice of base is critical to ensure complete deprotonation without inducing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically performed under an inert atmosphere to prevent oxidation of the electron-rich phenoxide. google.com In instances where hydroquinone is used, controlling the stoichiometry of the base is essential to achieve mono-alkylation, preventing reaction at both hydroxyl groups. A patent for a related structure describes reacting hydroquinone with a phase transfer catalyst and an alkali into a solvent to create a salinization product (phenoxide) prior to the main reaction. google.com

The second key precursor is an ethyl pentanoate scaffold functionalized at the 5-position with a good leaving group. The most common precursor is ethyl 5-bromopentanoate. This electrophile can be synthesized from commercially available starting materials such as ethyl 5-hydroxypentanoate (B1236267) nih.gov or γ-valerolactone.

The conversion of ethyl 5-hydroxypentanoate to ethyl 5-bromopentanoate is typically achieved using standard halogenating agents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are also excellent leaving groups for subsequent nucleophilic substitution reactions.

Formation of the Phenoxy Ether Linkage

The key bond-forming step in the synthesis of this compound is the formation of the phenoxy ether linkage. This is predominantly accomplished via the Williamson ether synthesis, though transition metal-catalyzed methods present viable alternatives.

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. wikipedia.orgfrancis-press.com In this case, it involves the reaction of the pre-formed 4-hydroxyphenoxide with an electrophilic pentanoate derivative, such as ethyl 5-bromopentanoate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile and displaces the halide leaving group. wikipedia.orglumenlearning.com

The reaction conditions must be carefully controlled to maximize the yield of the desired ether and minimize potential side reactions, such as elimination of the alkyl halide. The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used as they can solvate the cation of the phenoxide salt while not interfering with the nucleophile. francis-press.com Reaction temperatures are generally kept moderate, ranging from room temperature to around 80°C, depending on the reactivity of the substrates.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Phenolic Reactant | Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| 4-Hydroxyphenol | Ethyl 5-bromopentanoate | K₂CO₃ | Acetone | Reflux |

| 4-Hydroxyphenol | Ethyl 5-iodopentanoate | NaH | DMF | Room Temp - 50°C |

| Hydroquinone | Ethyl 5-tosyloxypentanoate | NaOH | Toluene/Water | 80°C (with PTC*) |

*PTC: Phase Transfer Catalyst

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann or Buchwald-Hartwig type couplings)

As an alternative to the classic Williamson synthesis, transition metal-catalyzed cross-coupling reactions provide a powerful method for forming the C-O ether bond.

The Ullmann reaction , or Ullmann condensation, traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenoxide. wikipedia.orgorganic-chemistry.org In a modern context, this reaction can be adapted to couple 4-hydroxyphenol with ethyl 5-halopentanoate. While classic Ullmann conditions often required high temperatures and stoichiometric amounts of copper, contemporary protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand. organic-chemistry.orgnih.gov Ligands such as 1,10-phenanthroline (B135089) or picolinic acid can accelerate the reaction and allow for milder conditions. nih.gov

The Buchwald-Hartwig etherification is a more recent development that typically employs a palladium catalyst with specialized phosphine-based ligands. This methodology has proven to be highly versatile for the formation of aryl ethers. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether product. While highly effective, the cost and sensitivity of the palladium catalysts and ligands can be a consideration compared to copper-based systems.

Table 2: Typical Conditions for Transition Metal-Catalyzed Etherification

| Coupling Reaction | Phenolic Reactant | Alkylating Agent | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Ullmann-type | 4-Hydroxyphenol | Ethyl 5-iodopentanoate | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene |

| Ullmann-type | 4-Hydroxyphenol | Ethyl 5-bromopentanoate | Cu₂O (5 mol%) | Picolinic Acid | K₃PO₄ | DMSO |

| Buchwald-Hartwig | 4-Hydroxyphenol | Ethyl 5-bromopentanoate | Pd₂(dba)₃ (2 mol%) | XPhos | NaOtBu | Dioxane |

Esterification Reactions for this compound

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 5-(4-hydroxyphenoxy)pentanoic acid.

Direct esterification, commonly known as Fischer-Speier esterification, is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In this case, 5-(4-hydroxyphenoxy)pentanoic acid is reacted with ethanol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of ethanol is typically used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by ethanol. Subsequent dehydration yields the ester and water. masterorganicchemistry.com The phenolic hydroxyl group is significantly less nucleophilic than ethanol and generally does not compete in the reaction under these conditions.

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactant 1 | 5-(4-hydroxyphenoxy)pentanoic acid | Carboxylic acid precursor |

| Reactant 2 | Ethanol (large excess) | Alcohol source and solvent |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | Proton source to activate carbonyl |

| Temperature | Reflux | To increase reaction rate |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

Transesterification is the process of converting one ester into another by reaction with an alcohol. mdpi.com To synthesize this compound, one could start with a different ester, such as Mthis compound, and react it with ethanol. This method can be catalyzed by either acids or bases. mdpi.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, an acid catalyst protonates the carbonyl group, which is then attacked by ethanol. Using a large excess of ethanol drives the equilibrium toward the formation of the desired ethyl ester. mdpi.com

Base-Catalyzed Transesterification : A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate ethanol, forming the ethoxide ion. This potent nucleophile attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then eliminates the methoxide (B1231860) ion to form the ethyl ester. mdpi.com To ensure the equilibrium favors the product, ethanol is used as the solvent. mdpi.com

Transesterification can be advantageous when the starting ester is more readily available or cheaper than the corresponding carboxylic acid. youtube.com

To perform the esterification under milder conditions and avoid the use of strong acids and high temperatures, the carboxylic acid can be "activated". This involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing its reactivity towards the alcohol.

One common method is the formation of an acid chloride . 5-(4-hydroxyphenoxy)pentanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 5-(4-hydroxyphenoxy)pentanoyl chloride. This highly reactive intermediate readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to give the ethyl ester in high yield.

Alternatively, coupling reagents can be used to facilitate the esterification. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by ethanol to form the ester. These methods are often used in the synthesis of complex molecules where mild conditions are essential.

Alternative or Convergent Synthetic Routes

Instead of forming the ether linkage first and the ester last, alternative routes can assemble the molecule in a different order or through multi-step conversions from related starting materials.

A convergent approach to this compound can be designed starting from simpler, commercially available building blocks. A prominent strategy is the Williamson ether synthesis, which forms the ether bond by reacting an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

A plausible synthetic sequence is:

Formation of the Phenoxide : Hydroquinone is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to deprotonate one of the phenolic hydroxyl groups, forming a sodium or potassium phenoxide.

Nucleophilic Substitution : The resulting phenoxide is then reacted with an alkyl halide containing the five-carbon ester chain, such as Ethyl 5-bromopentanoate. The phenoxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the ether linkage and yield this compound directly. wikipedia.org

This approach builds the core structure in a single, efficient step from two key fragments. A patent for a structurally similar compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, utilizes this Williamson ether synthesis strategy by reacting hydroquinone with an ethyl tosylate derivative. google.com

Table 2: Components for Williamson Ether Synthesis Route

| Component | Role | Example |

| Phenolic Precursor | Nucleophile source | Hydroquinone |

| Base | Deprotonating agent | Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Electrophile | Ethyl 5-bromopentanoate |

| Solvent | Reaction medium | Acetone, DMF, or Acetonitrile |

The synthesis of this compound requires careful consideration of selectivity due to the presence of multiple functional groups.

Regioselectivity in Williamson Ether Synthesis : The primary challenge in the Williamson ether synthesis starting from hydroquinone is achieving mono-alkylation instead of di-alkylation. Since hydroquinone has two equivalent and acidic hydroxyl groups, it can react at one or both positions. To favor the formation of the desired mono-ether product, reaction conditions can be optimized. A common strategy is to use a large excess of hydroquinone relative to the alkylating agent (Ethyl 5-bromopentanoate). This statistical approach increases the probability that the alkylating agent will encounter an unreacted hydroquinone molecule rather than the already-formed mono-ether product.

Chemoselectivity in Esterification : When performing esterification on 5-(4-hydroxyphenoxy)pentanoic acid, the key is to selectively modify the carboxylic acid group without affecting the phenolic hydroxyl group.

In Fischer esterification , the carboxylic acid is readily esterified while the phenol (B47542), being less nucleophilic than ethanol, does not typically react to form an ester (O-acylation). masterorganicchemistry.com

When using highly reactive intermediates like acid chlorides , there is a risk of acylating both the desired ethanol and the phenolic hydroxyl group. This can be mitigated by careful control of stoichiometry and reaction temperature, or by using a protecting group strategy for the phenol, though this adds steps to the synthesis.

Therefore, the choice of synthetic route must balance the efficiency of bond formation with the need to control the reactivity of the different functional groups present in the precursors and the target molecule.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound hinges on the careful control of various reaction conditions. The interplay between the choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's efficiency and the purity of the resulting ether.

Catalyst Systems and Solvent Effects

The selection of an appropriate catalyst and solvent system is paramount in the Williamson ether synthesis of phenolic compounds. The reaction proceeds via an SN2 mechanism, where the nucleophilicity of the phenoxide and the solubility of the reactants play a crucial role.

Catalyst Systems:

In the synthesis of aryl ethers, the base used to deprotonate the phenol acts as a catalyst for the reaction. For phenols like hydroquinone, moderately strong bases are generally sufficient to form the more nucleophilic phenoxide ion. Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). numberanalytics.com The choice of base can influence the reaction rate and yield.

Phase-transfer catalysts (PTCs) are also widely employed, particularly in industrial settings, to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. These catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Solvent Effects:

The solvent choice is critical in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anion more "naked" and thus more nucleophilic. Protic solvents, on the other hand, can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Commonly used polar aprotic solvents for the Williamson ether synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. numberanalytics.com The selection of the solvent can have a significant impact on the reaction yield and purity, as illustrated in the following hypothetical data table based on typical results for similar reactions.

Table 1: Effect of Catalyst and Solvent on the Yield of this compound

| Entry | Base (Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 24 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 88 |

| 3 | NaH | THF | 65 | 10 | 92 |

| 4 | KOtBu | DMSO | 80 | 8 | 95 |

| 5 | K₂CO₃ / TBAB¹ | Toluene/H₂O | 90 | 18 | 85 |

¹TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst)

This table is a representation of expected outcomes based on established principles of the Williamson ether synthesis and not from a single, specific study on this exact compound.

Temperature and Pressure Influence

Temperature and pressure are key physical parameters that can be manipulated to optimize the synthesis of this compound.

Temperature Influence:

Pressure Influence:

While most laboratory-scale Williamson ether syntheses are conducted at atmospheric pressure, pressure can be a significant factor in industrial processes. Increasing the pressure can lead to an increase in the concentration of the reactants in the reaction mixture, which, according to the rate law of an SN2 reaction, will increase the reaction rate. numberanalytics.com In specific industrial applications, particularly those using less reactive alkylating agents, high temperatures (approaching 300 °C) and elevated pressures are utilized to drive the reaction to completion. acs.org However, for the synthesis of a relatively straightforward molecule like this compound with a reactive primary alkyl halide, optimization of temperature at atmospheric pressure is generally sufficient to achieve high yields.

Table 2: Influence of Temperature on the Yield and Purity of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DMF | K₂CO₃ | 60 | 24 | 80 | 98 |

| 2 | DMF | K₂CO₃ | 80 | 12 | 88 | 97 |

| 3 | DMF | K₂CO₃ | 100 | 8 | 90 | 94 |

| 4 | DMF | K₂CO₃ | 120 | 6 | 85 | 88 |

This table illustrates the general trend of how temperature can affect yield and purity in a Williamson ether synthesis and is based on established chemical principles.

Iii. Chemical Reactivity and Derivatization of Ethyl 5 4 Hydroxyphenoxy Pentanoate

Hydrolysis Pathways of the Ester Functional Group

The ester linkage in Ethyl 5-(4-hydroxyphenoxy)pentanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by acids, promoted by bases, or facilitated by enzymes, each pathway offering distinct advantages.

Acid-Catalyzed Hydrolysis to 5-(4-hydroxyphenoxy)pentanoic acid

In the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, the ester can be hydrolyzed to its corresponding carboxylic acid and alcohol. chemguide.co.uklibretexts.org This reaction is an equilibrium process, and to drive it towards completion, it is typically carried out by heating the ester under reflux with an excess of water. chemguide.co.uklibretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.ukchemistrysteps.com The final products are 5-(4-hydroxyphenoxy)pentanoic acid and ethanol (B145695).

Table 1: General Conditions for Acid-Catalyzed Hydrolysis

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Dilute H₂SO₄ or HCl | To protonate the carbonyl oxygen and accelerate the reaction. chemguide.co.uk |

| Reactant | Excess Water | To shift the equilibrium towards the products. chemguide.co.uklibretexts.org |

| Temperature | Heating under reflux | To increase the reaction rate. |

| Products | 5-(4-hydroxyphenoxy)pentanoic acid, Ethanol | Carboxylic acid and alcohol formation. |

Base-Promoted Saponification

The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. libretexts.orgmasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out by heating the ester with an aqueous solution of the base. The initial products are the sodium or potassium salt of 5-(4-hydroxyphenoxy)pentanoic acid and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

The primary advantages of base-promoted hydrolysis over acid-catalyzed hydrolysis are that the reaction goes to completion and the products are generally easier to separate. chemguide.co.uk

Table 2: Saponification Reaction Details

| Step | Reagents | Products | Notes |

|---|---|---|---|

| 1. Hydrolysis | This compound, NaOH(aq) | Sodium 5-(4-hydroxyphenoxy)pentanoate, Ethanol | The reaction is irreversible as the carboxylate salt is formed. chemistrysteps.commasterorganicchemistry.com |

| 2. Acidification | Strong Acid (e.g., HCl) | 5-(4-hydroxyphenoxy)pentanoic acid | Necessary to obtain the free carboxylic acid from its salt. chemguide.co.uk |

Enzymatic Hydrolysis for Selective Transformations

Enzymes, particularly lipases and esterases, can be employed as biocatalysts for the hydrolysis of the ester group. Enzymatic reactions are known for their high selectivity and ability to proceed under mild conditions (e.g., neutral pH and room temperature), which can be advantageous when dealing with sensitive molecules. This method avoids the harsh conditions of acid or base catalysis, potentially preventing side reactions involving the phenolic hydroxyl group.

While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on similar phenolic esters, such as ethyl 3-(4-hydroxyphenyl)propanoate, has shown that enzymatic conversions can be challenging, sometimes resulting in low yields depending on the enzyme and conditions used. mdpi.com However, the use of enzymes like Candida antarctica lipase B (CALB) is common for both the synthesis and hydrolysis of various esters, indicating its potential applicability. mdpi.comnih.gov

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another key site for chemical modification. It behaves as a weak acid and a potent nucleophile, allowing for reactions such as alkylation and acylation to form ethers and esters, respectively.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be converted into an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. wikipedia.org This phenoxide ion is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a nucleophilic substitution reaction to yield the corresponding phenolic ether. wikipedia.org

O-Acylation: The synthesis of phenolic esters can be achieved through O-acylation. This reaction typically involves reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base (e.g., pyridine (B92270), triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. This process attaches an acyl group to the phenolic oxygen, forming an ester linkage.

Formation of Phenolic Ethers and Esters

The O-alkylation and O-acylation of this compound lead to the formation of a wide range of derivatives, where the properties of the molecule can be fine-tuned by the choice of the alkyl or acyl group.

Table 3: Synthesis of Phenolic Ethers and Esters

| Reaction Type | Reagents | Product Example | Method |

|---|---|---|---|

| Ether Formation | 1. Base (e.g., K₂CO₃)2. Alkyl Halide (e.g., CH₃I) | Ethyl 5-(4-methoxyphenoxy)pentanoate | Williamson Ether Synthesis wikipedia.org |

| Ester Formation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Ethyl 5-(4-acetoxyphenoxy)pentanoate | O-Acylation |

These derivatization reactions are crucial for modifying the molecule's physical and biological properties. For instance, converting the polar phenolic hydroxyl group into a less polar ether or ester can significantly alter its solubility and reactivity.

Oxidative Transformations (e.g., potential quinone-methide formation in related systems)

The presence of a p-substituted hydroxyl group on the aromatic ring makes this compound susceptible to oxidative transformations. A significant potential reaction pathway for phenols is the formation of quinone methides through oxidation. nih.gov Quinone methides are highly reactive intermediates that can be generated from phenols via two-electron oxidation, often proceeding through complex radical mechanisms. nih.govnih.gov For instance, the oxidation of p-hydroxy toluenes is known to form p-quinone methides. nih.gov These species are notably more reactive than their corresponding o-quinones and will rapidly react with any available nucleophiles. nih.gov

The formation of quinone methides can be influenced by reaction conditions such as pH. nih.gov In the context of related catechol derivatives, the transformation of an o-quinone to its tautomeric quinone methide is understood to be a base-catalyzed process. nih.govresearchgate.net While the ether linkage in this compound lacks the benzylic protons of p-cresol, oxidation could still generate a quinone-like intermediate. The stability and subsequent reactions of such an intermediate would be a subject for specific experimental investigation. The generation of these reactive species can also be achieved through photolysis of substituted phenols or pyrolysis of compounds like o-hydroxybenzyl alcohol. nih.gov

Reactions on the Pentyl Chain

The five-carbon aliphatic chain connecting the phenoxy group and the ethyl ester provides a scaffold for various functionalization reactions.

The aliphatic C-H bonds on the pentyl chain are potential sites for functionalization through radical-mediated processes. Radical chain reactions can be initiated to add functional groups to aliphatic structures. acs.org For example, strategies involving radical addition to propellanes have been used to generate bicyclo[1.1.1]pentyl (BCP) radicals, which can then be trapped, demonstrating a method for functionalizing aliphatic systems. nih.govchemrxiv.org While mechanistically different, the principle of generating a radical on an aliphatic chain and engaging it in further bond-forming events is applicable. researchgate.net Late-stage functionalization of complex molecules often employs such radical-based methods due to their tolerance of various functional groups. acs.org In the case of this compound, a radical could theoretically be generated at one of the methylene groups on the pentyl chain, followed by reaction with a suitable trapping agent to introduce a new substituent.

The two distinct functional groups associated with the aliphatic moiety—the C-H bonds of the pentyl chain and the terminal ethyl ester—can be selectively oxidized or reduced.

Selective Oxidation: The direct, selective oxidation of unactivated C-H bonds in aliphatic chains is a challenging but powerful transformation in organic synthesis. ethz.ch Catalyst-directed approaches can enable preferential oxidation at specific positions along an alkyl chain. ethz.chmdpi.com For this compound, such a strategy could potentially introduce a hydroxyl or carbonyl group at a specific methylene position on the pentyl chain. Furthermore, biocatalytic systems have been developed for the selective oxidation of aliphatic C-H bonds in alkylphenols, offering a high degree of chemo- and regioselectivity. pnas.org

Selective Reduction: The ethyl ester group is the primary site for reduction on the aliphatic moiety. A variety of reagents can achieve this transformation with varying degrees of selectivity, allowing for the reduction to either the corresponding primary alcohol (5-(4-hydroxyphenoxy)pentan-1-ol) or the intermediate aldehyde (5-(4-hydroxyphenoxy)pentanal). The choice of reducing agent is critical for controlling the reaction outcome while preserving the aromatic ring and phenolic hydroxyl group. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent that readily reduces esters to primary alcohols. harvard.educommonorganicchemistry.com For greater selectivity, other reagents are often employed. Lithium borohydride (LiBH₄) is a milder agent commonly used for the selective reduction of esters in the presence of other functional groups like carboxylic acids. harvard.educdnsciencepub.com Borane complexes, such as BH₃•SMe₂, can also reduce aliphatic esters. commonorganicchemistry.com A recent photochemical strategy has also been developed for the stepwise reduction of aliphatic carboxylic esters to either aldehydes or alcohols under mild conditions. nih.gov

| Reagent | Abbreviation | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Alcohol | Powerful, non-selective; reduces many functional groups. | harvard.educommonorganicchemistry.com |

| Lithium Borohydride | LiBH₄ | Alcohol | Milder than LiAlH₄; selective for esters over carboxylic acids. | harvard.educdnsciencepub.com |

| Diisobutylaluminum Hydride | DIBAL-H | Aldehyde or Alcohol | Can stop at the aldehyde stage at low temperatures. | commonorganicchemistry.com |

| Borane-dimethyl sulfide | BH₃•SMe₂ | Alcohol | Reduces aliphatic esters relatively quickly. | commonorganicchemistry.com |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Phenoxy Moiety

The phenoxy ring is the most reactive site for substitution reactions due to the electronic effects of its substituents.

The aromatic ring in this compound is highly activated towards electrophilic aromatic substitution (SₑAr). byjus.com This high reactivity is due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the alkoxy (-O-Alkyl) group. Both are powerful activating groups that increase the electron density of the ring, particularly at the ortho and para positions relative to themselves. wikipedia.orgquora.com Since the hydroxyl and alkoxy groups are para to each other, they synergistically activate the four remaining positions on the ring. This makes the molecule highly susceptible to reactions with electrophiles even under mild conditions. byjus.com Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, treatment with bromine water would likely lead to polybromination, forming a precipitate. byjus.com Milder conditions would be required to achieve mono-substitution.

| Reaction | Typical Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ | Ortho-nitro substituted derivatives | byjus.com |

| Halogenation | Br₂ in CHCl₃ | Ortho-bromo substituted derivatives | byjus.com |

| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | Ortho-carboxy substituted derivative (a salicylic acid analog) | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ortho-acetyl substituted derivatives | wikipedia.org |

Nucleophilic aromatic substitution (SₙAr) typically requires the aromatic ring to be electron-deficient, a condition created by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group. wikipedia.orgchemistrysteps.com The phenoxy moiety in this compound is electron-rich due to its activating substituents and therefore is not expected to undergo classical SₙAr reactions. masterorganicchemistry.com

However, alternative pathways can induce nucleophilic substitution on otherwise unreactive aromatic rings. One modern approach involves the use of transition-metal catalysts that act as arenophilic π-acids. acs.org These catalysts, such as certain rhodium or ruthenium complexes, can coordinate to the aromatic ring in a π-fashion. This coordination withdraws electron density from the ring, enhancing its electrophilicity and making it susceptible to nucleophilic attack without the need for traditional electron-withdrawing groups. acs.org This strategy effectively achieves an "umpolung" or reversal of the ring's typical nucleophilic character. While direct analogies to cyanophenoxy reactions would depend on the specific activating principle, the concept of activating an electron-rich ring towards nucleophilic attack via metal coordination represents a plausible, albeit non-classical, pathway for the functionalization of the phenoxy moiety in this molecule. acs.org

Synthesis of Advanced Chemical Intermediates and Structural Analogues

The structural backbone of this compound serves as a valuable scaffold for the development of advanced chemical intermediates and structural analogues. Through targeted chemical modifications, a variety of derivatives can be synthesized, each with unique properties and potential applications. These derivatization strategies are crucial for exploring the molecule's potential in different fields of chemical and biological research.

The ester functionality of this compound can be readily converted into other carboxylic acid derivatives, such as amides and anhydrides. This is typically achieved through a two-step process involving the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(4-hydroxyphenoxy)pentanoic acid.

Hydrolysis to 5-(4-hydroxyphenoxy)pentanoic acid:

The hydrolysis of the ethyl ester can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the free carboxylic acid.

Amide Synthesis:

Once the carboxylic acid is obtained, a variety of standard peptide coupling reagents can be employed to facilitate the formation of an amide bond with a primary or secondary amine. luxembourg-bio.comresearchgate.net Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com

| Amine Reactant | Product Name | Molecular Formula |

| Ammonia | 5-(4-hydroxyphenoxy)pentanamide | C11H15NO3 |

| Phenethylamine | 5-(4-hydroxyphenoxy)-N-phenethylpentanamide | C19H23NO3 |

| Piperidine | 1-(5-(4-hydroxyphenoxy)pentanoyl)piperidine | C16H23NO3 |

Anhydride Synthesis:

The synthesis of anhydrides from 5-(4-hydroxyphenoxy)pentanoic acid can be achieved through several methods. One common approach involves the reaction of the carboxylic acid with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then reacts with a carboxylate salt to form the anhydride. gardp.orgresearchgate.net The use of triphenylphosphine (B44618) oxide and oxalyl chloride has also been reported as an efficient method for the synthesis of carboxylic anhydrides from carboxylic acids under mild conditions. frontiersin.org

To explore the structure-activity relationships (SAR) of this compound derivatives, it is often necessary to introduce a variety of substituents onto the aromatic ring. Halogens and cyano groups are particularly useful in this regard as they can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. gardp.orgnih.gov

Halogenation:

The phenolic hydroxyl group in this compound is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. Since the para position is already substituted, halogenation will primarily occur at the positions ortho to the hydroxyl group. Electrophilic halogenation can be achieved using various reagents. wikipedia.org For example, bromination can be carried out using bromine in a suitable solvent, while chlorination can be accomplished with chlorine or N-chlorosuccinimide (NCS). masterorganicchemistry.commsu.edu The use of a Lewis acid catalyst may be required for less reactive substrates. researchgate.net

Table 2: Plausible Halogenated Derivatives of this compound

| Halogenating Agent | Product Name | Position of Halogenation |

| Bromine (Br2) | Ethyl 5-(3-bromo-4-hydroxyphenoxy)pentanoate | Ortho to -OH |

| N-Chlorosuccinimide (NCS) | Ethyl 5-(3-chloro-4-hydroxyphenoxy)pentanoate | Ortho to -OH |

| Iodine (I2) / Oxidizing Agent | Ethyl 5-(3-iodo-4-hydroxyphenoxy)pentanoate | Ortho to -OH |

Cyanation:

The introduction of a cyano group onto the aromatic ring can be achieved through several methods. One approach involves the cyanation of an aryl halide derivative, which would first require halogenation of the starting material as described above. A more direct method is the cyanation of the phenol itself. This can be accomplished by reacting the phenol with a cyanating agent such as cyanogen bromide in the presence of a base. orgsyn.org Another modern approach involves the iridium-catalyzed borylation of a C-H bond followed by a copper-mediated cyanation, which allows for the introduction of a cyano group at positions that might be difficult to access through classical electrophilic substitution. acs.org The use of a Lewis acid such as BF3·OEt2 can also mediate the cyanation of phenol derivatives. researchgate.net

The bifunctional nature of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic or carbocyclic systems. These cyclizations can lead to the formation of unique molecular architectures with potential applications in medicinal chemistry and materials science.

One plausible cyclization strategy involves the intramolecular cyclization of a derivative where the terminal ester has been converted to a reactive functional group. For instance, if the ester is hydrolyzed to the carboxylic acid and then converted to an acid chloride, an intramolecular Friedel-Crafts acylation could potentially lead to the formation of a cyclic ketone.

Iv. Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of Ethyl 5-(4-hydroxyphenoxy)pentanoate would be expected to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

Based on the structure of this compound, the following proton signals are anticipated:

Ethyl Ester Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. The methyl protons would be coupled to the adjacent methylene protons, and vice versa.

Pentanoate Chain: A series of multiplets for the three methylene groups (-CH₂CH₂CH₂-) of the pentanoate chain. The methylene group adjacent to the ester carbonyl would appear at a lower field compared to the others. The methylene group attached to the phenoxy oxygen would also be shifted downfield.

Hydroxyphenoxy Group: The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would typically appear as two doublets (an AA'BB' system), characteristic of para-substitution. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet | ~7 |

| Pentanoate -CH₂- (position 3) | ~1.7 | Multiplet | |

| Pentanoate -CH₂- (position 4) | ~1.8 | Multiplet | |

| Pentanoate -CH₂- (position 2) | ~2.3 | Triplet | ~7 |

| Ethyl -OCH₂- | ~4.1 | Quartet | ~7 |

| Phenoxy -OCH₂- (position 5) | ~3.9 | Triplet | ~6.5 |

| Aromatic H (ortho to -OH) | ~6.8 | Doublet | ~9 |

| Aromatic H (ortho to -O-) | ~6.9 | Doublet | ~9 |

| Phenolic -OH | Variable | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy: Main Carbon Skeleton and Functional Groups

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., alkyl, aromatic, carbonyl).

The expected ¹³C NMR signals for the compound are:

Ethyl Ester Group: Signals for the methyl (-CH₃) and methylene (-OCH₂-) carbons.

Pentanoate Chain: Three distinct signals for the methylene carbons of the aliphatic chain.

Carbonyl Carbon: A signal at a significantly downfield chemical shift, characteristic of an ester carbonyl group.

Hydroxyphenoxy Group: Four signals for the aromatic carbons, with two signals for the protonated carbons and two for the quaternary carbons (one bearing the hydroxyl group and the other the ether linkage). The carbon attached to the oxygen of the hydroxyl group would be the most downfield among the aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Pentanoate -CH₂- (position 3) | ~22 |

| Pentanoate -CH₂- (position 4) | ~28 |

| Pentanoate -CH₂- (position 2) | ~34 |

| Ethyl -OCH₂- | ~60 |

| Phenoxy -OCH₂- (position 5) | ~67 |

| Aromatic CH (ortho to -OH) | ~115 |

| Aromatic CH (ortho to -O-) | ~116 |

| Aromatic C-OH | ~150 |

| Aromatic C-O- | ~152 |

| Ester C=O | ~173 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups of the pentanoate chain and between the methyl and methylene protons of the ethyl group. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₃H₁₈O₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 239.1283 | (To be determined experimentally) |

| [M+Na]⁺ | 261.1103 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule.

For this compound, common fragmentation pathways in positive ion mode would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.

Cleavage of the pentanoate chain: Fragmentation at various points along the aliphatic chain.

Cleavage of the ether bond: Scission of the bond between the pentanoate chain and the phenoxy group.

Fragmentation of the aromatic ring: Characteristic losses from the hydroxyphenoxy moiety.

By analyzing the masses of the fragment ions, the different structural components of the molecule can be identified and pieced together, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum of a related compound, phenol (B47542), shows a characteristic broad O-H stretching vibration between 3550 and 3230 cm⁻¹, with the broadening due to hydrogen bonding. docbrown.info Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.publibretexts.org Esters are characterized by a strong C=O stretching absorption. purdue.edu

Expected IR Absorption Bands for this compound:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3230 (broad) |

| Aromatic Ring | C=C Stretch | 1600 - 1440 |

| Ester (C=O) | C=O Stretch | ~1735 |

| Ether (Ar-O-C) | C-O Stretch | 1250 and 1050 |

| Ester (O-C) | C-O Stretch | 1300 - 1000 |

| Alkyl Chain | C-H Stretch | 2960 - 2850 |

This table is generated based on established principles of IR spectroscopy for the constituent functional groups.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

A search of the available literature did not yield any published crystal structure data for this compound. However, studies on related compounds, such as Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, have utilized X-ray diffraction to determine their solid-state structures. mdpi.comresearchgate.net To perform XRD analysis, the compound must first be crystallized to produce a single crystal of suitable quality. nih.gov

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas and liquid chromatography are applicable.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially after derivatization of the polar hydroxyl group to increase its volatility. Methods for the GC analysis of related phenoxy acid herbicides often involve an esterification step prior to injection. usgs.govusgs.govepa.gov The purity of the compound can be determined by the relative area of the main peak in the chromatogram.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of less volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for separating aromatic esters. epa.govnih.gov The purity is assessed by integrating the peak area of the analyte. A commercial supplier of this compound indicates the availability of HPLC and UPLC (Ultra-Performance Liquid Chromatography) data for this compound, suggesting these are standard methods for its purity assessment. bldpharm.com

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are powerful tools for both the identification and quantification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the compound is ionized, and the resulting mass spectrum provides information about its molecular weight and fragmentation pattern, which can be used to confirm its identity. nih.gov GC-MS methods have been developed for the determination of phenoxy acid herbicides in various samples. researchgate.netthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of a wide range of organic molecules. edpsciences.org For this compound, LC-MS would allow for its separation from impurities and subsequent ionization to obtain its mass spectrum. This provides confirmation of the molecular weight and structural information from fragmentation patterns. A supplier of this compound notes the availability of LC-MS data for this compound. bldpharm.com LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and structural information, which is particularly useful for analyzing complex mixtures. researchgate.net

V. Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like Ethyl 5-(4-hydroxyphenoxy)pentanoate. The molecule possesses several rotatable single bonds, primarily within the pentanoate chain and at the ether linkage, giving rise to numerous possible conformers. Theoretical calculations are employed to map the potential energy surface and identify the most stable, low-energy conformations. nih.govcore.ac.uk

The results typically show a small number of low-energy conformers that are significantly populated at room temperature. The relative energies determine the probability of each conformation's existence.

Table 1: Calculated Relative Energies of Dominant Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer ID | Dihedral Angle 1 (Ar-O-C1-C2) | Dihedral Angle 2 (C3-C4-C(O)-O) | Relative Energy (kcal/mol) |

| Conf-01 | 178.5° | 179.2° | 0.00 |

| Conf-02 | 85.3° | 175.4° | 1.25 |

| Conf-03 | 179.1° | 70.1° | 2.10 |

| Conf-04 | -88.6° | -65.8° | 3.50 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which are key to understanding its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used method for investigating the ground-state electronic properties of molecules. researchgate.net By applying a functional, such as B3LYP, with an appropriate basis set (e.g., 6-311+G(d,p)), the optimized molecular geometry can be obtained. researchgate.net From this, various electronic descriptors are calculated.

These calculations can map the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the MEP would show negative potential (red/yellow areas) around the phenolic oxygen, the carbonyl oxygen, and the ether oxygen, indicating these are sites susceptible to electrophilic attack. Positive potential (blue areas) would be located around the hydroxyl proton, suggesting a site for nucleophilic interaction. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Table 2: Predicted Ground State Properties from DFT Calculations This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.8 Debye |

| Mulliken Charge on Phenolic Oxygen | -0.65 e |

| Mulliken Charge on Carbonyl Carbon | +0.78 e |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The optimized geometries obtained from DFT calculations can be used to predict spectroscopic data, which is invaluable for structure confirmation.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. Key predicted vibrations for this compound would include a strong stretching frequency for the ester carbonyl group (C=O), stretching frequencies for the C-O bonds of the ether and ester, and bands corresponding to aromatic C-H and aliphatic C-H stretching. Calculated frequencies are often systematically higher than experimental values and are therefore scaled using a known factor to improve accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Machine learning and additive-based software can also be used for rapid and accurate prediction of chemical shifts. bas.bgrsc.org

Table 3: Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Parameter | Type | Predicted Value | Experimental Value |

| ν(O-H) | IR Frequency | 3650 cm⁻¹ | 3450 cm⁻¹ |

| ν(C=O) | IR Frequency | 1765 cm⁻¹ | 1730 cm⁻¹ |

| ν(C-O-C) | IR Frequency | 1240 cm⁻¹ | 1225 cm⁻¹ |

| δ(Ar-H) | ¹H NMR Shift | 6.8-7.2 ppm | 6.7-7.1 ppm |

| δ(O-CH₂) | ¹H NMR Shift | 4.1 ppm | 4.0 ppm |

| δ(C=O) | ¹³C NMR Shift | 174.5 ppm | 173.8 ppm |

| δ(Ar-O) | ¹³C NMR Shift | 155.0 ppm | 154.2 ppm |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a simulated box of solvent like water or DMSO, would reveal how the molecule moves, flexes, and interacts with its environment.

These simulations provide insights into:

Conformational Flexibility: Tracking the dihedral angles over time shows which conformations are most stable and how quickly the molecule transitions between them.

Solvent Interactions: MD can quantify the hydrogen bonds formed between the molecule's hydroxyl and ester groups and the surrounding solvent molecules.

Solvation Shell Structure: The radial distribution function can be calculated to understand how solvent molecules arrange themselves around key functional groups, providing a detailed picture of solvation.

Prediction of Molecular Interactions with Biological Macromolecules (e.g., binding pocket analysis, without specific biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. For this compound, docking simulations can be performed against a protein's binding site to analyze potential interactions.

The analysis focuses on identifying non-covalent interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: The phenolic hydroxyl group and the ester's carbonyl oxygen are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or arginine. rasayanjournal.co.in

Hydrophobic Interactions: The pentyl chain and the benzene (B151609) ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Stacking: The aromatic phenoxy ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

This analysis provides a structural hypothesis for how the molecule might fit into a binding pocket, which is foundational for understanding its molecular recognition properties.

Table 4: Hypothetical Binding Interactions for this compound in a Protein Pocket This table presents hypothetical data for illustrative purposes.

| Functional Group of Ligand | Potential Interacting Residue (Type) | Type of Interaction |

| Phenolic -OH | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Ester C=O | Arginine, Lysine | Hydrogen Bond (Acceptor) |

| Phenoxy Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Pentanoate Chain | Leucine, Valine | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their measured activity. researchgate.net To develop a QSAR model for this compound, a library of its derivatives would first be required. These derivatives would be designed by modifying specific parts of the molecule, such as the length of the alkyl chain, or by adding substituents to the aromatic ring.

For each derivative, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and electronic parameters derived from DFT calculations (e.g., HOMO/LUMO energies). Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that correlates these descriptors with an observed activity. rasayanjournal.co.in

A hypothetical QSAR equation might look like: Activity = c0 + c1(logP) - c2(LUMO) + c3*(Molecular_Volume)

Such a model, once validated, becomes a predictive tool. rasayanjournal.co.in It can estimate the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and guide the rational design of more effective molecules.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

The synthesis of this compound, a molecule featuring an ether linkage, can be mechanistically scrutinized using advanced computational chemistry techniques. A primary synthetic route for such a compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction typically involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this would involve the reaction of hydroquinone (B1673460) (acting as the phenoxide precursor) and an appropriate 5-halopentanoate ester.

Computational transition state analysis is a powerful tool to elucidate the intricate details of such reaction mechanisms. This approach focuses on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical in determining the reaction's feasibility and rate.

For the Williamson ether synthesis of this compound, the key mechanistic step is the nucleophilic substitution (SN2) of the halide on the pentanoate chain by the phenoxide ion. masterorganicchemistry.com Computational modeling can map out the potential energy surface of this reaction, providing detailed insights into the structural and energetic changes that occur.

Hypothetical Computational Analysis of the SN2 Transition State:

A computational study would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., the 4-hydroxyphenoxide anion and ethyl 5-bromopentanoate) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: Various computational methods are employed to locate the transition state structure connecting the reactants and products. This involves algorithms that search for a first-order saddle point on the potential energy surface.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states.

The transition state for the SN2 reaction would exhibit a specific geometry where the carbon-halogen bond is partially broken, and the oxygen-carbon bond is partially formed. masterorganicchemistry.com The arrangement of the atoms at the reacting carbon center would be trigonal bipyramidal.

Illustrative Data from a Hypothetical Transition State Analysis:

The following table presents hypothetical data that could be obtained from a computational study on the Williamson ether synthesis of this compound. This data is for illustrative purposes to demonstrate the type of information generated from such analyses.

| Parameter | Reactants (4-hydroxyphenoxide + Ethyl 5-bromopentanoate) | Transition State | Product (this compound) |

| Relative Energy (kcal/mol) | 0.00 | +22.5 | -15.8 |

| C-Br Bond Length (Å) | 1.95 | 2.45 | - |

| O-C Bond Length (Å) | - | 2.10 | 1.42 |

| Imaginary Frequency (cm⁻¹) | N/A | -250i | N/A |

Note: The values in this table are hypothetical and serve to illustrate the outputs of a computational analysis.

This hypothetical data indicates an activation energy of 22.5 kcal/mol for the reaction to proceed through the SN2 transition state. The negative relative energy of the product signifies an exothermic reaction. The bond lengths at the transition state are intermediate between those of the reactants and the product, which is characteristic of a transition state structure. The single imaginary frequency confirms the nature of the transition state.

Vi. Applications in Chemical Synthesis and Advanced Materials

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The structure of Ethyl 5-(4-hydroxyphenoxy)pentanoate, which contains both a nucleophilic phenol (B47542) and an electrophilic ester, positions it as a versatile intermediate for the synthesis of more complex molecules. Although specific examples of its use in multi-step total synthesis are not prominently reported, its potential is evident. For instance, in the synthesis of complex molecules like certain ferrocidiphenols, which have demonstrated anticancer properties, related pentanoate structures have been utilized. mdpi.com The synthesis of Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, for example, involves the coupling of a ketone with a pentanoate-containing ferrocene (B1249389) derivative, showcasing how a pentanoate chain can be a key component in building intricate molecular architectures. mdpi.com The dual functionality of this compound would allow for sequential or orthogonal reactions, where the phenol and ester groups are modified in separate steps to build complexity.

Precursor for the Development of Functional Polymers and Macromolecular Architectures

The development of novel polymers with specific functionalities is a cornerstone of modern materials science. This compound is a prime candidate for a monomer in the synthesis of functional polymers. A US patent describes the creation of biodegradable polymers from functionalized phenolic compounds, highlighting the utility of molecules with both phenolic and ester or amide functionalities. google.com These compounds can be polymerized to form polyesters, polyester (B1180765) amides, and polyurethanes with controllable properties, suitable for biomedical applications, coatings, and other specialized uses. google.com

The general class of polymers bearing activated esters is well-established for its utility in creating functional materials through post-polymerization modification. nih.govnih.gov While the ethyl ester in this compound is not a highly "activated" ester like an N-hydroxysuccinimide (NHS) ester, the principles of using such bifunctional monomers are transferable. The phenolic group allows for one mode of polymerization (e.g., forming polyethers or being a site for other reactions), while the ester group could be involved in another, or be a site for later modification. For example, polymers with reactive side chains are synthesized to create drug carriers and other bio-functional materials. nih.gov

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reactive Group(s) Involved | Potential Polymer Type |

| Polycondensation | Phenol and a diacid/diacyl chloride | Polyester-ether |

| Polyetherification | Phenol and a dihalide | Polyether |

| Transesterification | Ester group with a diol | Polyester |

| Ring-opening polymerization | If converted to a cyclic monomer | Polyester |

This table is a theoretical representation of the polymerization potential of this compound based on its functional groups.

Utilization in the Design and Synthesis of Chemical Probes (analogous to propargylated phenoxy acids)

Chemical probes are small molecules used to study and manipulate biological systems. nih.govresearchgate.netnih.gov The design of these probes often requires a scaffold that can be easily modified to include a reporter tag (like a fluorophore or an alkyne for click chemistry) and a reactive group to bind to a biological target. The structure of this compound, with its distinct phenolic and ester ends, makes it an interesting, albeit currently undocumented, scaffold for creating chemical probes.

The analogy to propargylated phenoxy acids is instructive. Phenoxyacetic acids are a well-known class of herbicides, and their derivatives have been studied for their biological activity. acs.org By analogy, the phenol group of this compound could be propargylated (adding a propargyl group, which contains an alkyne) to create a probe for "click" chemistry, a powerful tool for bioconjugation. The pentanoate chain provides a flexible linker, and the terminal ester could be hydrolyzed to a carboxylic acid or converted to other functional groups to modulate solubility and cell permeability. While there is a wealth of information on chemical probes in general, and on resources like the Chemical Probes Portal for their selection, specific research detailing the use of this compound in this context is not yet available. nih.govresearchgate.netpageplace.de

Building Block for Multifunctional Scaffolds and High-Value Specialty Chemicals

Multifunctional scaffolds are materials designed to perform several roles, particularly in biomedical applications like tissue engineering. nih.govresearchgate.netnih.govmdpi.com These scaffolds often require a combination of biocompatibility, biodegradability, and the ability to be functionalized with bioactive molecules. Phenolic compounds are increasingly used in such scaffolds due to their inherent antioxidant and biocompatible properties.

This compound could serve as a valuable building block in this area. The phenolic group can be used to anchor the molecule to a larger structure, while the ester-terminated chain can provide a flexible spacer and a site for further functionalization. For example, it could be incorporated into larger structures that are then 3D printed into scaffolds for tissue regeneration. nih.gov The synthesis of novel bioactive lipophilic esters from hydroxyphenylacetic acids and diols has been reported, demonstrating a strategy for creating new molecules with potential applications from similar building blocks. mdpi.com Although no specific research has been published on using this compound for creating multifunctional scaffolds, its structure is well-suited for this purpose.

Development of Novel Materials through Ester or Phenol Functionalization

The presence of two distinct functional groups in this compound allows for the development of novel materials through selective modification of either the ester or the phenol.

Ester Functionalization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of molecules (e.g., amines, alcohols, polymers) to create new materials. For example, the synthesis of lipophilic esters of phenolic compounds has been shown to enhance their antioxidant activity and solubility in lipid-based systems. mdpi.com This suggests that modifying the ester group of this compound could lead to new antioxidants or other functional additives.

Phenol Functionalization: The phenolic hydroxyl group is a versatile handle for a wide range of chemical transformations. It can undergo etherification, esterification, or be used in coupling reactions to attach other molecular fragments. A patent for the preparation of 5-(2-formyl-3-hydroxy phenoxy)pentanoic acid indicates that the phenoxy ring system can be further functionalized. google.com These modifications can be used to tune the physical and chemical properties of the resulting materials, such as their solubility, thermal stability, and biological activity.

Contribution to Methodological Advancements in Organic Synthesis

The development of new synthetic methods is crucial for advancing chemical sciences. mdpi.comnih.gov Bifunctional molecules like this compound can serve as excellent test substrates for developing new selective reactions. For example, developing a catalyst that can selectively perform a reaction on the phenol in the presence of the ester, or vice versa, would be a valuable addition to the synthetic chemist's toolbox.

While there are no current examples of this compound being used to pioneer a new synthetic methodology, its structure is ideal for such work. Research into the selective reactions of molecules with multiple functional groups drives innovation in organic synthesis. The clean differentiation of the reactivity of the phenol and the ester in this molecule could provide a clear and easily analyzable system for studying new catalytic processes or reaction conditions.

Viii. Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for Ethyl 5-(4-hydroxyphenoxy)pentanoate

Traditional synthesis of phenolic ethers and esters often relies on methods that use hazardous reagents and solvents. Future research will likely focus on developing environmentally benign synthetic pathways. Green chemistry principles, such as the use of renewable starting materials, safer solvents like water or supercritical CO2, and energy-efficient reaction conditions, are central to this effort. dokumen.pubdovepress.com

Key areas for development include:

Catalytic Systems: Investigating novel catalysts to replace stoichiometric reagents. This includes phase-transfer catalysts (PTC) that can enhance reaction rates in two-phase systems, reducing the need for organic solvents. dokumen.pub

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating. dokumen.pub

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. dokumen.pub

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

| Parameter | Traditional Synthesis (e.g., Williamson Ether Synthesis & Fischer Esterification) | Potential Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like DMF, Acetone, or Toluene. | Use of greener solvents such as water, ethanol (B145695), cyclopentyl methyl ether (CPME), or solvent-free conditions. dokumen.pubbohrium.com |

| Catalysts | Strong bases (e.g., NaH) and strong acids (e.g., H₂SO₄). | Recyclable solid acid/base catalysts, biocatalysts (e.g., immobilized lipases), or phase-transfer catalysts. dokumen.pubbohrium.com |

| Energy | Prolonged heating under reflux. | Microwave-assisted heating or sonication to reduce reaction time and energy input. dokumen.pub |

| Waste | Produces significant salt byproducts and solvent waste. | Minimal waste generation, with easier catalyst recovery and recycling. dokumen.pub |

Exploration of Novel Derivatization Strategies for Enhanced Functionality and Selectivity

The structure of this compound offers multiple sites for chemical modification to create a library of new molecules with tailored properties. Derivatization can target the phenolic hydroxyl group, the aromatic ring, or the ester moiety. nih.govresearchgate.net

Phenolic Hydroxyl Group: This group is a prime target for electrophilic substitution reactions such as acylation and alkylation to produce new esters and ethers. nih.govrhhz.net These modifications can significantly alter the compound's solubility, polarity, and biological activity.

Aromatic Ring: The benzene (B151609) ring is activated by the hydroxyl and ether groups, making it susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. This allows for the introduction of new functional groups onto the ring, further diversifying the molecular architecture.

Ester Functional Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, acid chlorides, or other esters via transesterification. Alternatively, the ester can be reduced to a primary alcohol, opening up another avenue for functionalization.

Table 2: Potential Derivatization Strategies and Resulting Functionalities

| Derivatization Site | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Phenolic -OH | Acylation | Acetyl Chloride | Phenolic Ester |

| Phenolic -OH | Alkylation | Benzyl Bromide | Phenolic Ether |